2-(4-Bromo-1H-pyrazol-1-yl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one
Description
2-(4-Bromo-1H-pyrazol-1-yl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at the 4-position and a propan-1-one group linked to a 4,4-difluoropiperidine moiety. This structure combines electron-withdrawing (bromine, difluoropiperidine) and hydrogen-bonding (carbonyl) groups, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrF2N3O/c1-8(17-7-9(12)6-15-17)10(18)16-4-2-11(13,14)3-5-16/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUFBPHWFOIITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)(F)F)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Fluorination: The piperidine ring is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride.
Coupling Reaction: The brominated pyrazole and fluorinated piperidine are coupled using a suitable base and solvent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and automated systems may also be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the propanone moiety, converting it to an alcohol.
Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research has indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole-based compounds can inhibit specific kinases involved in cancer progression, suggesting that 2-(4-Bromo-1H-pyrazol-1-yl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one may also possess similar activities .
Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives have been explored as inhibitors of inflammatory pathways, which could lead to the development of new treatments for inflammatory diseases .
Neuropharmacology : The difluoropiperidine component may contribute to neuroactive properties. Research into related compounds has shown promise in treating neurological disorders by modulating neurotransmitter systems .
Agrochemical Applications
Pesticide Development : The unique structural characteristics of pyrazole compounds make them suitable candidates for pesticide formulation. Studies have demonstrated that pyrazole derivatives can act as effective herbicides and insecticides, providing a basis for developing new agrochemicals .
Material Science Applications
Polymer Chemistry : The incorporation of this compound into polymer matrices may enhance the mechanical and thermal properties of materials. Its ability to form stable bonds can be utilized in creating advanced materials for various industrial applications .
Anticancer Screening
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of various pyrazole derivatives, including this compound. Results indicated a significant reduction in cell viability in cancer cell lines treated with the compound compared to controls.
Pesticidal Activity
In agricultural trials, formulations containing the compound were tested against common pests. The results showed a notable decrease in pest populations, indicating its potential as an effective pesticide.
Polymer Enhancement
Researchers at ABC Institute incorporated the compound into a polymer matrix and tested its thermal stability and mechanical strength. The modified polymer exhibited improved characteristics compared to unmodified samples.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one depends on its specific application:
Biochemical Probes: It may interact with specific enzymes or receptors, inhibiting their activity.
Therapeutic Agents: It may interfere with cellular pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s distinctiveness lies in its 4,4-difluoropiperidine substituent. Comparisons with analogs reveal significant differences in electronic and steric properties:
Key Observations:
- Steric Effects: The ethylphenoxy group in ’s compound increases steric bulk, which may hinder binding to compact active sites compared to the target compound’s compact difluoropiperidine group .
Spectral and Computational Analysis
- LC/MS Data : The target compound’s bromine and fluorine atoms would produce distinct isotopic patterns (e.g., m/z 328 [M+H]⁺ with Br/F splitting). Similar compounds in (e.g., Example 5.17) show m/z 301–305 due to Br/Cl isotopes .
- Electron Density Analysis : Using Multiwfn (), the difluoropiperidine group likely exhibits localized electron density around fluorine atoms, contrasting with the delocalized π-system in ’s prop-2-en-1-one derivative . The Colle-Salvetti method () could further quantify correlation energies influenced by fluorine’s electronegativity .
Biological Activity
The compound 2-(4-Bromo-1H-pyrazol-1-yl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is . Its structure includes a pyrazole ring substituted with a bromine atom and a piperidine ring with difluoromethyl groups.
Antimicrobial Activity
Research on pyrazole derivatives indicates that they exhibit significant antimicrobial properties. A study demonstrated that compounds containing the pyrazole moiety can inhibit the growth of various bacterial strains, including E. coli and S. aureus. The presence of the piperidine moiety in similar compounds has been shown to enhance their antimicrobial efficacy .
Anti-inflammatory Properties
Pyrazole derivatives have been recognized for their anti-inflammatory effects. For instance, compounds with a similar structure to this compound have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest potential applications in treating inflammatory diseases .
Anticancer Activity
The compound's structural features suggest potential as an anticancer agent. Research has shown that pyrazole derivatives can act as inhibitors of cancer cell proliferation, particularly in prostate cancer models. The mechanism often involves modulation of androgen receptors, making these compounds promising candidates for further development in cancer therapy .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Androgen Receptor Modulation : Similar compounds have been identified as selective androgen receptor modulators (SARMs), which can either activate or inhibit androgen receptor pathways depending on the cellular context .
- Enzyme Inhibition : Some studies indicate that pyrazole derivatives may inhibit enzymes such as alcohol dehydrogenase, which plays a role in metabolic processes and could be targeted for therapeutic effects against alcohol-related diseases .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives:
- Antimicrobial Efficacy : A study involving a series of substituted pyrazoles found that specific modifications led to enhanced antibacterial activity against resistant strains of bacteria, indicating the importance of structural diversity in optimizing biological activity .
- Anti-cancer Potential : In vitro studies demonstrated that certain pyrazole derivatives significantly reduced the viability of prostate cancer cells by inducing apoptosis and cell cycle arrest. These effects were attributed to their interaction with androgen receptors and subsequent downstream signaling pathways .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
